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Compound of Interest |

Compound Name: ]
carboxamide

CAS No.: 1152888-86-2

Cat. No.: B1372357

\

1-Chloroisoquinoline-3-

L  Get Quote

Executive Summary & Compound Identity

1-Chloroisoquinoline-3-carboxamide is a 1,3-disubstituted isoquinoline derivative

characterized by the presence of a chlorine atom at the C1 position (adjacent to the ring

nitrogen) and a carboxamide group at the C3 position. This substitution pattern significantly

alters the electronic environment of the heterocyclic core, resulting in distinct spectroscopic

signatures compared to the parent isoquinoline.[1]

Property

Data

IUPAC Name

1-Chloroisoquinoline-3-carboxamide

CAS Registry Number

Not widely indexed; Analogous to 19493-44-8
(Core)

Molecular Formula

C10H7CIN20

Molecular Weight

206.63 g/mol

Monoisotopic Mass

206.02 g/mol (3>Cl)

Physical State

Off-white to pale yellow solid
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Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent residuals or precursor impurities (e.g., 1-chloroisoquinoline-3-carboxylic
acid).[1]

Synthetic Pathway

The most robust route involves the N-oxidation of isoquinoline-3-carboxylic acid derivatives
followed by chlorination with phosphorus oxychloride (

m-CPBA POCI3 NH3 / MeOH

Isoquinoline-3-carboxylic DCM, RT _ [ isoquinoline-N-oxide Reflux _ [ Methyl 1-Chioroisoquinoline- [ Ammonolysis _ | 1-Chioroisoquinoline-
Acid Methy! Ester = Intermediate = 3-carboxylate = 3-carboxamide

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of 1-Chloroisoquinoline-3-carboxamide.

Spectroscopic Analysis
Mass Spectrometry (MS)

Method: ESI+ (Electrospray lonization, Positive Mode) or El (Electron Impact).[1]
The mass spectrum is dominated by the characteristic chlorine isotope pattern.[1]
e Molecular lon (

): The parent peak appears at m/z 206.0 (
) and m/z 208.0 (
) with a distinct 3:1 intensity ratio, confirming the monochlorinated species.[1]

e Fragmentation Pathway:

o Loss of Amide (
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): Cleavage of the amide group typically yields the 1-chloroisoquinolinyl cation (m/z 162).

[1]

o Loss of Chlorine (

): In high-energy collisions, loss of the radical Cl[1]e or HCI may be observed, though the
aromatic C-Cl bond is relatively stable.[1]

m/z (lon) Identity Interpretation

Base peak (protonated

206.0 ]

molecular ion).[1]

Isotope peak (approx. 33% of
208.0 pep (app

base peak).[1]

Sodium adduct (common in
228.0

ESI).[1]

Loss of ammonia from
189.0

carboxamide.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional group transformation from ester/acid to amide.[1]
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Frequency (

Assignment Notes
)
Doublet typical of primary
amides (
3350 - 3180 Stretch
)-[1]
Weak aromatic C-H stretching.
3050 Stretch (Ar) o
Amide 1 ( Strong, sharp band.[1] Shifted
1680 - 1665 slightly lower than esters due
) to resonance.[1]
Amide I ( Characteristic bending
1620 o _ .
Bend) vibration of primary amides.
/ Isoquinoline ring skeletal
1580, 1490 o
vibrations.
Stretch
Aromatic C-Cl stretch (often
760 - 740 Stretch obscured by fingerprint

region).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended for amide solubility) or

[1]

H NMR (400 MHz, DMSO-
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The 1-chloro substituent exerts a deshielding peri-effect on the H8 proton and an inductive
effect on the ring system.[1] The H4 proton appears as a sharp singlet because position 3 is
substituted, eliminating the typical

coupling found in unsubstituted isoquinolines.[1]

Shift ( o . . Mechanistic
Multiplicity Integration Assignment E—
» PpM) nsig

Highly
deshielded by
the C3-carbonyl
8.65 Singlet (s) 1H H4 and ring current.
[1] Diagnostic
singlet (no H3
neighbor).

Deshielded by
the peri-effect of
the C1-Chlorine

lone pairs.

8.35 Doublet (d) 1H H8

Amide proton

8.15 Broad Singlet 1H (trans to carbonyl
oxygen).[1]

Typical aromatic

8.05 Doublet (d) 1H H5
doublet.[1]

Overlapping
7.95 Multiplet (m) 1H H6 aromatic signal.

[1]

Overlapping
7.85 Multiplet (m) 1H H7 aromatic signal.

[1]

Amide proton

7.70 Broad Singlet 1H (cis to carbonyl
oxygen).[1]
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Note: In

, the amide protons may appear broader or shift upfield (

6.0-7.5 ppm) depending on concentration and hydrogen bonding.[1]

C NMR (100 MHz, DMSO-

Key diagnostic carbons are the Amide Carbonyl (

) and the Chlorinated Carbon (

)-[1]
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Shift (
Assignment Type Notes
» Ppm)
Characteristic amide
166.5 Quaternary
carbonyl.[1]
Deshielded by
C1( electronegative
150.2 Quaternary ) ]
) Chlorine and Nitrogen.
[1]
Ipso-carbon to the
143.5 C3 Quaternary ]
amide group.[1]
137.0 Cda Quaternary Ring junction.[1]
Deshielded aromatic
132.0 Ccs8 CH _
methine.[1]
128.5 Ce6/C7 CH Aromatic methines.[1]
126.0 C5 CH Aromatic methine.[1]
Methine adjacent to
1225 C4 CH

the substituted C3.[1]

Experimental Validation Protocol

To ensure data integrity when characterizing this compound in-house:

o Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-

. Ensure the solution is clear; 1-chloroisoquinolines can be sparingly soluble in

1]

o Water Suppression: If the amide peaks are obscured by the water signal in DMSO (approx.

[1] 3.3 ppm), use a solvent suppression pulse sequence, though the amide peaks (

7.7-8.2 ppm) are usually far downfield of water.[1]
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 Stability Check: 1-Chloroisoquinolines are generally stable, but avoid prolonged exposure to
nucleophilic solvents (e.g., methanol) without base, as slow solvolysis at the C1 position can
occur over weeks.[1]

Structural Logic Diagram

C3-Carboxamide

Deshields H8 (Peri-effect) H4 becomes Singlet
Induces C1 shift ~150 ppm Amide N-H signals appear

Click to download full resolution via product page

Figure 2: Causal relationship between structural substituents and spectroscopic observations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 1-Chloro-3-methylisoquinoline | CLOH8CIN | CID 640958 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed
Aminocarbonylation in DMF and Biomass-Derived Solvents [mdpi.com]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1-
Chloroisoquinoline-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1372357#spectroscopic-data-for-1-
chloroisoquinoline-3-carboxamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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